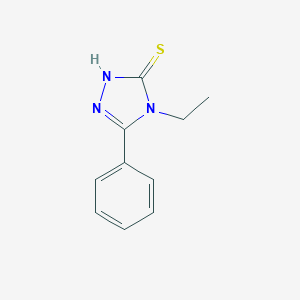

4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-ethyl-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-2-13-9(11-12-10(13)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQMMYPNEWSRLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350692 | |

| Record name | 4-Ethyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26131-61-3 | |

| Record name | 4-Ethyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, data presentation, and workflow visualizations. The 1,2,4-triazole scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4]

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the reaction of benzoyl chloride with 4-ethyl-3-thiosemicarbazide to form the intermediate N-ethyl-N'-(benzoyl)thiourea. In the second step, this intermediate undergoes base-catalyzed intramolecular cyclization to yield the desired triazole.

Below is a visual representation of the synthetic workflow:

Experimental Protocols

Synthesis of N-ethyl-N'-(benzoyl)thiourea (Intermediate)

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethyl-3-thiosemicarbazide (0.1 mol) in 100 mL of anhydrous pyridine.

-

Cool the flask in an ice bath to 0-5 °C.

-

Add benzoyl chloride (0.1 mol) dropwise to the cooled solution over a period of 30 minutes with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

-

Pour the reaction mixture into 500 mL of ice-cold water.

-

The resulting precipitate is filtered, washed with cold water, and dried under vacuum.

-

The crude intermediate can be purified by recrystallization from ethanol.

Synthesis of this compound

-

Suspend the dried N-ethyl-N'-(benzoyl)thiourea (0.05 mol) in 100 mL of a 2 M aqueous sodium hydroxide solution in a 250 mL round-bottom flask.

-

Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove any insoluble impurities.

-

Acidify the filtrate to a pH of 5-6 with dilute hydrochloric acid.

-

The precipitated solid is the desired product, this compound.

-

Filter the product, wash thoroughly with cold water, and dry.

-

Further purification can be achieved by recrystallization from ethanol to obtain a pure crystalline solid.

Characterization Data

The structure and purity of the synthesized this compound are confirmed by various analytical techniques. The expected quantitative data are summarized in the table below.

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₁N₃S |

| Molecular Weight | 205.28 g/mol |

| Melting Point | Expected in the range of 180-200 °C, similar to related structures. For example, 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol has a melting point of 197-198 °C.[5] |

| Appearance | White to off-white crystalline solid. |

| Yield | Typically in the range of 70-85%, comparable to yields reported for similar 1,2,4-triazole-3-thiol derivatives.[5] |

| FT-IR (KBr, cm⁻¹) | ~3100 (N-H stretch), ~2950 (aliphatic C-H stretch), ~2550 (S-H stretch), ~1610 (C=N stretch), ~1500 (C=C aromatic stretch). The presence of a band around 2500-2600 cm⁻¹ is characteristic of the S-H group in the thiol tautomer.[6] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~13.5 (s, 1H, SH), 7.4-7.6 (m, 5H, Ar-H), 4.0 (q, 2H, CH₂), 1.2 (t, 3H, CH₃). The chemical shift of the SH proton is expected at a low field, which is a characteristic feature for this class of compounds.[7] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~168 (C=S), ~150 (C-phenyl), ~130, ~129, ~128 (aromatic carbons), ~40 (CH₂), ~15 (CH₃). |

| Mass Spectrometry (EI-MS) | Expected molecular ion peak (M⁺) at m/z = 205. |

| Elemental Analysis | Calculated for C₁₀H₁₁N₃S: C, 58.51%; H, 5.40%; N, 20.47%; S, 15.62%. Found values should be within ±0.4% of the calculated values. |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the characterization process, starting from the purified compound to the confirmation of its structure.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers can adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation. The diverse biological potential of 1,2,4-triazole derivatives underscores the importance of developing robust and well-characterized synthetic methodologies.[1][8]

References

- 1. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. dspace.ncl.res.in [dspace.ncl.res.in]

- 7. mdpi.com [mdpi.com]

- 8. dergipark.org.tr [dergipark.org.tr]

Spectroscopic Analysis of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the expected spectroscopic data based on established methodologies and analysis of closely related analogs, particularly 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic compound featuring a triazole ring substituted with ethyl and phenyl groups, and a thiol group. This structure possesses key functional groups that give rise to characteristic signals in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The analysis of these spectra is crucial for the structural elucidation and purity assessment of the compound.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The data presented below is a predictive summary based on analogous compounds.[1][2][3]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (thiol tautomer) | 3350 - 3250 | Medium |

| C-H Stretch (Aromatic) | 3150 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium |

| S-H Stretch | 2600 - 2550 | Weak |

| C=N Stretch (Triazole Ring) | 1630 - 1600 | Medium-Strong |

| C=C Stretch (Aromatic Ring) | 1500 - 1400 | Medium-Strong |

| C-S Stretch | 700 - 600 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl, phenyl, and thiol protons. The chemical shifts are influenced by the electronic environment of the protons. The following data is predicted based on similar structures.[1][2][4]

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -SH | 13.0 - 14.0 | Singlet | 1H |

| Aromatic-H | 7.2 - 8.0 | Multiplet | 5H |

| -CH₂- (Ethyl) | 3.8 - 4.2 | Quartet | 2H |

| -CH₃ (Ethyl) | 1.2 - 1.5 | Triplet | 3H |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=S (Thione Tautomer) | 165 - 175 |

| C₅ (Triazole Ring) | 148 - 152 |

| C₃ (Triazole Ring) | 145 - 149 |

| Aromatic-C | 125 - 135 |

| -CH₂- (Ethyl) | 40 - 45 |

| -CH₃ (Ethyl) | 13 - 16 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak and potential fragmentation pathways are outlined below.

| Ion | Expected m/z |

| [M]⁺ | 219.08 |

| [M-SH]⁺ | 186.08 |

| [M-C₂H₅]⁺ | 190.05 |

| [C₆H₅CN]⁺ | 103.04 |

| [C₆H₅]⁺ | 77.04 |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, adapted from literature methods for similar compounds.[1][2][5]

Synthesis of this compound

Caption: Proposed synthesis of this compound.

-

Synthesis of 1-Benzoyl-4-ethylthiosemicarbazide: A solution of benzoylhydrazine and ethyl isothiocyanate in ethanol is refluxed for several hours. The resulting precipitate is filtered, washed with cold ethanol, and dried.

-

Cyclization: The synthesized thiosemicarbazide is dissolved in an aqueous sodium hydroxide solution and refluxed. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid to precipitate the product.

-

Purification: The crude product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to obtain pure this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of the title compound.

-

Infrared Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Conclusion

The spectroscopic analysis of this compound, through the combined application of IR, NMR, and Mass Spectrometry, provides a complete picture of its molecular structure. While direct experimental data is not widely available, the predictive data based on analogous compounds presented in this guide offers a robust framework for the characterization of this and similar 1,2,4-triazole derivatives. This information is invaluable for researchers in the fields of medicinal chemistry and drug development for confirming the identity and purity of synthesized compounds.

References

Crystal Structure of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol: A Search for Definitive Crystallographic Data

A comprehensive search for the crystal structure of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol has revealed a significant gap in the publicly available scientific literature. Despite extensive queries of chemical databases and scholarly articles, no specific crystallographic data, including unit cell dimensions, bond lengths, and bond angles, could be retrieved for this particular compound.

Researchers, scientists, and drug development professionals interested in the precise three-dimensional arrangement of this compound will find that while synthetic methods and spectral characterization for analogous 1,2,4-triazole-3-thiol derivatives are documented, a definitive single-crystal X-ray diffraction study for this specific molecule is not readily accessible.

General Synthetic Approach for 1,2,4-Triazole-3-thiols

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols typically follows a well-established synthetic pathway. The general methodology involves the following key steps:

Figure 1. Generalized synthetic workflow for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

This synthetic route is versatile and can be adapted for a variety of substituted triazoles. However, the final step of obtaining single crystals suitable for X-ray diffraction is highly dependent on the specific properties of the compound and the crystallization conditions employed.

The Importance of Crystallographic Data

The absence of crystal structure data for this compound limits a deeper understanding of its molecular geometry and intermolecular interactions. Such data is crucial for:

-

Structure-Activity Relationship (SAR) Studies: Precisely defining the spatial arrangement of the ethyl and phenyl substituents is fundamental for understanding how the molecule interacts with biological targets.

-

Computational Modeling: Accurate bond lengths and angles are essential for building reliable computational models for docking studies and molecular dynamics simulations.

-

Polymorphism Studies: Understanding the crystal packing can reveal the existence of different crystalline forms (polymorphs), which can have significant implications for the compound's physical properties, such as solubility and bioavailability.

Future Outlook

Given the interest in 1,2,4-triazole derivatives for their diverse biological activities, it is anticipated that the crystal structure of this compound may be determined and published in the future. Researchers in the field are encouraged to pursue single-crystal X-ray diffraction studies of this and other related compounds to fill the existing knowledge gap. Such studies would provide invaluable data for the rational design and development of new therapeutic agents.

Tautomeric Landscape of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thione-thiol tautomerism in 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is critical as it can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. Understanding the predominant tautomeric form is paramount for rational drug design and development.

The Thione-Thiol Tautomeric Equilibrium

This compound exists as a dynamic equilibrium between two primary tautomeric forms: the thione form (A) and the thiol form (B). The equilibrium involves the migration of a proton between the nitrogen atom at position 2 and the sulfur atom at position 3 of the triazole ring. Computational studies on a wide range of similar 1,2,4-triazole-3-thione derivatives consistently indicate that the thione form is the more stable and predominant species in the gas phase.[1][2] This preference is a key determinant of the molecule's interaction with biological targets.

Figure 1: Thione-Thiol Tautomeric Equilibrium.

Spectroscopic and Computational Data

Table 1: Predicted Spectroscopic Data for Tautomeric Forms

| Spectroscopic Method | Thione Form (A) | Thiol Form (B) | Reference Analogs |

| FT-IR (cm⁻¹) | ~3200 (N-H stretch)~1285 (C=S stretch) | ~2575 (S-H stretch, often weak)~1600 (C=N stretch) | [3][4] |

| ¹H-NMR (δ, ppm) | ~9.0-13.0 (broad singlet, N-H) | ~13.0-14.0 (singlet, S-H) | [3][4] |

| ¹³C-NMR (δ, ppm) | ~167 (C=S) | ~145 (C-S) | [5] |

Table 2: Predicted Relative Energies from Computational Analysis

Quantum chemical calculations are instrumental in determining the relative stabilities of tautomers.[1][2] Methods such as Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level are well-suited for these systems.[2]

| Tautomer | Relative Energy (ΔE, kJ/mol) | Stability | Reference Analogs |

| Thione Form (A) | 0.00 | Most Stable | [1][2] |

| Thiol Form (B) | 10 - 20 | Less Stable | [1] |

Experimental Protocols

The synthesis and analysis of this compound would follow established procedures for this class of compounds.

Synthesis Protocol

The most common route for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiones is through the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[3][6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Properties of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives. The information is compiled from various scientific sources to aid researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring allows for the fine-tuning of their physicochemical and pharmacological profiles. This guide focuses specifically on derivatives featuring a 4-ethyl and a 5-phenyl substitution, providing available data on their synthesis and characteristics.

Synthesis of this compound Derivatives

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry, typically involving the cyclization of a substituted thiosemicarbazide.

General Synthetic Pathway

The common route to synthesize the title compounds involves two main steps:

-

Formation of 1-benzoyl-4-ethylthiosemicarbazide: This intermediate is prepared by the reaction of benzoyl hydrazide with ethyl isothiocyanate.

-

Cyclization: The thiosemicarbazide intermediate undergoes base-catalyzed intramolecular cyclization to yield the this compound.

Below is a visual representation of the general synthetic workflow.

Caption: General two-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of a 4-ethyl-5-(substituted)-4H-1,2,4-triazole-3-thiol derivative, which can be adapted for the synthesis of the title compound.[1]

Step 1: Synthesis of 1-(Substituted-carbonyl)-4-ethyl-thiosemicarbazide

-

Dissolve the appropriate acid hydrazide (1 equivalent) in a suitable solvent such as ethanol.

-

Add ethyl isothiocyanate (1 equivalent) to the solution.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

-

Wash the product with cold ethanol and dry under vacuum.

Step 2: Synthesis of 4-ethyl-5-(substituted)-4H-1,2,4-triazole-3-thiol

-

Suspend the 1-(substituted-carbonyl)-4-ethyl-thiosemicarbazide (1 equivalent) in an aqueous solution of a base (e.g., 2N NaOH).[1]

-

Reflux the mixture for 4-6 hours. The progress of the cyclization can be monitored by the evolution of hydrogen sulfide.

-

After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to a pH of 5-6.

-

Collect the precipitated product by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-ethyl-5-(substituted)-4H-1,2,4-triazole-3-thiol.

Physicochemical Properties

The physicochemical properties of this compound derivatives are crucial for their characterization and potential application in drug development. The data presented here is a compilation from studies on closely related analogues.

Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 4-Hexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | C₁₄H₁₉N₃S | 261.39 | 110 | [2] |

| 4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | C₁₄H₁₇N₃S | 259.37 | 198 | [2] |

| 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | C₁₅H₁₃N₃S | 267.35 | 197-198 | [3] |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | C₈H₈N₄S | 192.24 | 198-200 | [4] |

| 4-ethyl-5-(1-(phenylcarbamoyl)piperidin-4-yl)-4H-1,2,4-triazole-3-thiol | C₁₇H₂₃N₅OS | 345.46 | - | [1] |

Spectral Data

Spectral analysis is essential for the structural elucidation of the synthesized compounds. Below is a summary of typical spectral data for related 4,5-disubstituted-1,2,4-triazole-3-thiols.

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| N-H stretch | 3350 - 3100 | [2][3][4] |

| S-H stretch | 2600 - 2550 | [3][4] |

| C=N stretch | 1620 - 1580 | [2][3][4] |

| C=S stretch | 1280 - 1270 | [2] |

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy (DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| SH | 13.0 - 14.0 | singlet | - | [2][3] |

| Aromatic-H | 7.1 - 8.0 | multiplet | - | [2][3] |

| N-CH₂ (ethyl) | ~ 4.1 | quartet | ~ 7.0 | [2] |

| CH₃ (ethyl) | ~ 1.2 | triplet | ~ 7.0 | [2] |

¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy (DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) | Reference |

| C=S | ~ 168 | [4] |

| Triazole C3/C5 | 150 - 152 | [4] |

| Aromatic C | 125 - 140 | [4] |

| N-CH₂ (ethyl) | ~ 40 | |

| CH₃ (ethyl) | ~ 14 |

Note: Specific shifts for the 4-ethyl group are estimated based on typical values and may vary.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound derivatives are not extensively documented, the broader class of 1,2,4-triazole-3-thiol derivatives has been shown to exhibit a range of biological activities, primarily through enzyme inhibition.

Mechanism of Action

The biological activity of these compounds is often attributed to the presence of the triazole ring and the thiol group, which can interact with biological targets. One of the proposed mechanisms of antimicrobial activity is the inhibition of essential enzymes in pathogens, such as dihydrofolate reductase, which is crucial for DNA synthesis.[5]

Enzyme Inhibition

Several studies have demonstrated the potential of 1,2,4-triazole derivatives to inhibit various enzymes:

-

15-Lipoxygenase (15-LOX): Certain N-substituted 4-ethyl-1,2,4-triazole derivatives have shown potent inhibitory activity against 15-LOX, an enzyme involved in inflammatory pathways.[1]

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are targets for the management of Alzheimer's disease, and some 1,2,4-triazole derivatives have been identified as inhibitors.

-

α-Glucosidase: Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes, and some triazole derivatives have shown promising activity.

The general mechanism of enzyme inhibition by these compounds can be visualized as follows:

Caption: Potential enzyme inhibition mechanisms of 1,2,4-triazole-3-thiol derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with potential applications in drug discovery. This guide provides a foundational understanding of their synthesis and physicochemical properties based on available literature for closely related structures. Further research is warranted to fully elucidate the specific properties of the title compound and its derivatives, as well as to explore their full therapeutic potential and mechanisms of action. The provided experimental protocols and tabulated data serve as a valuable resource for researchers initiating studies in this area.

References

- 1. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 5. Buy 4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (EVT-400668) | 13229-01-1 [evitachem.com]

Synthesis of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol: A Detailed Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism and a detailed experimental protocol for the synthesis of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry. The synthesis is a two-step process involving the formation of a thiosemicarbazide intermediate, followed by an intramolecular cyclization under alkaline conditions. This document outlines the underlying chemical transformations, provides a step-by-step experimental procedure, and includes expected characterization data based on closely related analogs.

Reaction Mechanism and Pathway

The synthesis of this compound proceeds through a well-established pathway for the formation of 1,2,4-triazole-3-thiones. The overall process can be divided into two key stages:

-

Formation of 1-benzoyl-4-ethyl-thiosemicarbazide: This initial step involves the nucleophilic addition of benzoyl hydrazide to ethyl isothiocyanate. The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiosemicarbazide intermediate.

-

Base-catalyzed Intramolecular Cyclization: The thiosemicarbazide intermediate undergoes a base-catalyzed intramolecular cyclization to form the 1,2,4-triazole ring. The presence of a base, typically sodium or potassium hydroxide, facilitates the deprotonation of the amide and thioamide protons, leading to the formation of a resonance-stabilized anion. This is followed by an intramolecular nucleophilic attack of the nitrogen atom at the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the stable 1,2,4-triazole ring. The final product exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally being more stable.

The following diagram illustrates the logical workflow of the synthesis:

Biological Activity of Novel 4-Ethyl-5-Phenyl-4H-1,2,4-Triazole-3-thiol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to its derivatives. Among these, compounds featuring a 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol core have emerged as a promising class of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these novel derivatives, with a focus on their antimicrobial, antifungal, and anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic entities.

Data Presentation

The biological activities of various this compound derivatives are summarized below. The data, including Minimum Inhibitory Concentration (MIC) for antimicrobial and antifungal activities, and half-maximal inhibitory concentration (IC50) for anticancer activity, have been compiled from various studies to facilitate comparison.

Antimicrobial Activity

The in-vitro antibacterial activity of synthesized 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives was evaluated against Gram-positive and Gram-negative bacteria. The results, expressed as MIC (μg/mL), are presented in Table 1.

Table 1: In-vitro Antibacterial Activity of 4-Amino-5-substituted-1,2,4-triazole-3-thiol Derivatives (MIC in μg/mL) [1]

| Compound | R-group on Benzylideneamino | S. aureus | B. subtilis | E. coli | S. typhi |

| 4c | p-OH | 16 | 20 | >100 | >100 |

| 4e | p-Br | >100 | >100 | 25 | 31 |

Note: The core structure in this study is a 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, providing insights into the activity of related triazole thiols.

Antifungal Activity

The antifungal potential of the synthesized compounds was tested against Candida albicans and Aspergillus niger. The MIC values are tabulated below.

Table 2: In-vitro Antifungal Activity of 4-Amino-5-substituted-1,2,4-triazole-3-thiol Derivatives (MIC in μg/mL) [1]

| Compound | R-group on Benzylideneamino | C. albicans | A. niger |

| 4e | p-Br | 24 | 32 |

Note: The core structure in this study is a 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.

Anticancer Activity

The cytotoxic effects of novel 1,2,4-triazole derivatives have been investigated against various human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented in Table 3.

Table 3: In-vitro Anticancer Activity of 1,2,4-Triazole Derivatives (IC50 in μM) [2]

| Compound | Substitution Pattern | MCF-7 (Breast) | Hela (Cervical) | A549 (Lung) |

| 7e | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one with Cl substituents | 4.7 | 2.9 | 9.4 |

| 10a | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione | 6.43 | 5.6 | 21.1 |

| 10d | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione with Br and Cl substituents | 10.2 | 9.8 | 16.5 |

Note: These derivatives, while not the exact core structure, provide valuable structure-activity relationship insights for anticancer 1,2,4-triazoles.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for reproducibility and further research.

Synthesis of this compound

A general and efficient method for the synthesis of the core structure is outlined below.

Protocol:

-

Synthesis of Ethyl 2-phenylacetate: Phenylacetic acid is esterified by refluxing with excess absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid.

-

Synthesis of 2-Phenylacetohydrazide: The synthesized ethyl 2-phenylacetate is then refluxed with hydrazine hydrate.

-

Synthesis of 1-(2-Phenylacetyl)thiosemicarbazide: The resulting hydrazide is treated with ammonium thiocyanate in an acidic medium.

-

Cyclization to 5-Benzyl-4H-1,2,4-triazole-3-thiol: The thiosemicarbazide derivative undergoes cyclization in the presence of a base, such as sodium hydroxide.

-

N-Ethylation: The final step involves the N-ethylation of the triazole ring using ethyl iodide in the presence of a base to yield this compound.

Antimicrobial and Antifungal Susceptibility Testing

The antimicrobial and antifungal activities of the synthesized compounds are typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Protocol: [1]

-

Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C and 25°C, respectively. The cultures are then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent, such as DMSO, to prepare stock solutions.

-

Microdilution Assay: Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated for 24 hours for bacteria and 48-72 hours for fungi at their respective optimal temperatures.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In-vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

Protocol: [2]

-

Cell Culture: Human cancer cell lines are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as DMSO or isopropanol.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate key experimental workflows and potential signaling pathways involved in the biological activity of 1,2,4-triazole derivatives.

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Postulated inhibitory effect of 1,2,4-triazole derivatives on the NF-κB signaling pathway, a key regulator of inflammation.

References

In Vitro Evaluation of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro evaluation of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol. While direct experimental data for this specific compound is limited in publicly available literature, this document outlines a plausible synthetic route and details established in vitro evaluation protocols based on studies of structurally related 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives. The 1,2,4-triazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This guide serves as a foundational resource for researchers and drug development professionals interested in the synthesis and biological characterization of this compound and its analogs.

Introduction

The 1,2,4-triazole nucleus is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The thione-substituted 1,2,4-triazoles, in particular, have garnered significant attention due to their diverse biological activities.[2][3] These compounds and their derivatives have been reported to possess antibacterial, antifungal, antitubercular, anticancer, and anti-inflammatory properties.[2][3] The biological profile of these molecules can be significantly modulated by the nature of the substituents at the N-4 and C-5 positions of the triazole ring.

Synthesis Pathway

The synthesis of this compound can be accomplished through a well-established multi-step reaction sequence. The general approach involves the formation of a thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.[2]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[2]

Step 1: Synthesis of 1-Benzoyl-4-ethyl-thiosemicarbazide

-

Dissolve benzoyl hydrazide (0.1 mol) in absolute ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add ethyl isothiocyanate (0.1 mol) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.

Step 2: Synthesis of this compound

-

Suspend the 1-benzoyl-4-ethyl-thiosemicarbazide (0.05 mol) in an aqueous solution of sodium hydroxide (8%, 100 mL).

-

Reflux the mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture in an ice bath.

-

Acidify the solution to a pH of 5-6 with dilute hydrochloric acid.

-

The resulting precipitate is filtered, washed thoroughly with cold water, and recrystallized from ethanol to obtain the pure product.

In Vitro Biological Evaluation of Structurally Related Compounds

While specific data for this compound is not available, numerous studies have reported the in vitro biological activities of its structural analogs. These studies provide valuable insights into the potential therapeutic applications of this class of compounds.

Antimicrobial Activity

Derivatives of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol have been extensively evaluated for their antibacterial and antifungal properties.[3][4][5]

Table 1: Summary of In Vitro Antimicrobial Activity of Related 1,2,4-Triazole-3-thiol Derivatives

| Compound | Test Organism | Assay Type | Activity Metric | Result | Reference |

| 4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Micrococcus luteus ATCC 10240 | Broth microdilution | MIC | 3.91-31.25 µg/mL | [4] |

| 4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Bacillus subtilis ATCC 6633 | Broth microdilution | MIC | 15.63-62.5 µg/mL | [4] |

| 4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Staphylococcus aureus ATCC 25923 | Broth microdilution | MIC | 15.63-125 µg/mL | [4] |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Gram-positive & Gram-negative bacteria, Fungi | Agar-well diffusion | Zone of inhibition | Promising activity | [5] |

| 5-Aryl-substituted-4H-1,2,4-triazole-3-thiols | Staphylococcus aureus ATCC 25923, E. coli ATCC 25922, P. aeruginosa ATCC 27853 | Disk diffusion | Zone of inhibition | Varied activity | [3] |

MIC: Minimum Inhibitory Concentration

Anticancer Activity

Several studies have investigated the cytotoxic effects of 1,2,4-triazole-3-thiol derivatives against various cancer cell lines.[6][7]

Table 2: Summary of In Vitro Anticancer Activity of Related 1,2,4-Triazole-3-thiol Derivatives

| Compound | Cell Line | Assay Type | Activity Metric | Result | Reference |

| Hydrazone derivatives of 1,2,4-triazole-3-thiol | IGR39 (Melanoma), MDA-MB-231 (Breast), Panc-1 (Pancreatic) | MTT Assay | EC50 | 2–17 µM | [6] |

| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives | A549 (Lung), U87 (Glioblastoma), HL60 (Leukemia) | Proliferation Assay | IC50 | Micromolar range | [7] |

| Compound 6h (a specific derivative) | A549, U87, HL60 | Proliferation Assay | IC50 | 3.854 µM, 4.151 µM, 17.522 µM | [7] |

EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration

Enzyme Inhibition

The 1,2,4-triazole scaffold is known to interact with various enzymes, and derivatives have been screened for their inhibitory potential.[8][9]

Table 3: Summary of In Vitro Enzyme Inhibition by Related 1,2,4-Triazole Derivatives

| Compound Class | Target Enzyme | Assay Type | Activity Metric | Result | Reference |

| Azinane triazole-based derivatives | Acetylcholinesterase (AChE) | Spectrophotometric | IC50 | Potent inhibition (e.g., 0.73 µM for compound 12d) | [8][10] |

| Azinane triazole-based derivatives | α-Glucosidase | Spectrophotometric | IC50 | Significant inhibition (e.g., 36.74 µM for compound 12d) | [8][10] |

| 5-substituted-1,2,4-triazole-3-thiols | Butyrylcholinesterase (BChE) | Spectrophotometric (Ellman method) | IC50 | Excellent to good inhibition | [9] |

Detailed Experimental Protocols for In Vitro Assays

The following are representative protocols for the in vitro evaluation of 1,2,4-triazole-3-thiol derivatives, adapted from the cited literature.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[4]

-

Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Assay: MTT Method

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.[6]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition

This spectrophotometric method is based on the Ellman's reaction.[8][10]

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), and the test compound at various concentrations.

-

Enzyme Addition: Add the acetylcholinesterase enzyme solution to the wells and incubate for 15 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Absorbance Monitoring: Immediately measure the change in absorbance at 412 nm for 5-10 minutes using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Calculation of Inhibition: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor). The IC50 value is then determined from the dose-response curve.

Conclusion

While the in vitro biological profile of this compound has not been extensively documented, the rich pharmacology of its structural analogs suggests that it is a promising candidate for further investigation. This technical guide provides a solid foundation for its chemical synthesis and a roadmap for its evaluation in a variety of in vitro biological assays. The provided protocols for antimicrobial, anticancer, and enzyme inhibition screening are robust and widely accepted methodologies that will enable researchers to thoroughly characterize the biological activity of this and other novel 1,2,4-triazole derivatives. Further studies are warranted to elucidate the specific biological activities and potential therapeutic applications of this compound.

References

- 1. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Exploring the Structure-Activity Relationship of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole-3-thiol scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. This technical guide delves into the structure-activity relationship (SAR) of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol analogs, a specific class of compounds with significant potential in drug discovery. While a comprehensive SAR study on a dedicated series of 4-ethyl-5-phenyl analogs is not extensively documented in publicly available literature, this guide synthesizes findings from closely related analogs to provide insights into the key structural features influencing their biological activity. The primary focus will be on their antimicrobial and anticancer properties, which are the most explored therapeutic areas for this class of compounds.

Core Synthesis and Chemical Space

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry. The most common route involves the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide. This versatile synthesis allows for the introduction of a wide variety of substituents at both the N-4 and C-5 positions of the triazole ring, enabling a thorough exploration of the chemical space and its impact on biological activity.

The general synthetic pathway is outlined below:

Caption: General synthetic workflow for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol analogs is highly dependent on the nature of the substituents at the N-4 and C-5 positions, as well as modifications at the exocyclic sulfur atom.

Antimicrobial Activity

Derivatives of 1,2,4-triazole-3-thione have demonstrated significant activity against a range of bacterial and fungal pathogens.[1] The SAR for antimicrobial activity can be summarized as follows:

-

Substitution at N-4: The nature of the substituent at the N-4 position plays a crucial role in determining the antimicrobial potency. While direct SAR data for a 4-ethyl series is limited, studies on related 4-alkyl and 4-aryl analogs suggest that both lipophilicity and steric factors are important. For instance, in a series of S-substituted bis-1,2,4-triazole-3-thiones, a 4-ethyl substituted compound, specifically 1-((4-ethyl-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one, was identified as one of the most active compounds against a panel of bacteria and fungi.[2][3] This suggests that a short alkyl chain like ethyl at the N-4 position is well-tolerated and can contribute to potent antimicrobial activity.

-

Substitution at C-5: The phenyl group at the C-5 position is a common feature in many active analogs. Modifications to this phenyl ring can modulate activity. Generally, the introduction of electron-withdrawing groups, such as halogens (e.g., chloro, bromo), on the phenyl ring tends to enhance antibacterial and antifungal activity.[4] This is likely due to the alteration of the electronic properties of the entire molecule, which may improve its interaction with biological targets.

-

Substitution at the 3-thiol group (S-substitution): The exocyclic thiol group is a key pharmacophoric feature and a common site for derivatization. S-alkylation or S-acylation can lead to compounds with improved activity profiles. For instance, the introduction of a 2-oxopropan-1-yl group at the sulfur atom of a 4-ethyl substituted bis-1,2,4-triazole resulted in a compound with notable antimicrobial and antifungal activity.[2][3]

Table 1: Antimicrobial Activity of Selected 1,2,4-Triazole-3-thiol Analogs

| Compound ID | N-4 Substituent | C-5 Substituent | S-Substituent | Target Organism | Activity (MIC/MBC in µg/mL) | Reference |

| Compound A | Ethyl | (3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thiomethyl | 2-oxopropan-1-yl | E. coli, S. aureus, P. aeruginosa, C. albicans | MIC: 31.25 - 62.5, MBC: 62.5 - 125 | [2][3] |

| Compound B | Methyl | (3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thiomethyl | Isopropyl 2-acetate | E. faecalis, S. pullorum, S. typhimurium, S. enteritidis, K. pneumoniae | MBC: 15.6 | [5] |

| Compound C | Phenyl | 4-chlorophenyl | - | S. aureus, B. subtilis, E. coli, P. aeruginosa | Moderate to Good | [4] |

Anticancer Activity

The 1,2,4-triazole-3-thiol scaffold has also emerged as a promising template for the development of novel anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and interaction with key signaling proteins like p53.

-

Substitution at N-4 and C-5: In a study of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives, the presence of the 4-phenyl group was found to be important for activity.[6] The introduction of various substituents on an S-alkyl chain further modulated the anticancer potency.

-

Mechanism of Action: Some 1,2,4-triazole analogs have been shown to inhibit tubulin polymerization, a mechanism shared by established anticancer drugs. Furthermore, in silico studies have suggested that certain derivatives can interact with the p53-MDM2 pathway, a critical regulator of cell cycle and apoptosis.[6]

Table 2: Anticancer Activity of Selected 1,2,4-Triazole-3-thiol Analogs

| Compound ID | N-4 Substituent | C-5 Substituent | Target Cell Line | Activity (IC50 in µM) | Reference |

| Compound D | Phenyl | 4-chlorophenyl | A549, U87, HL60 | 3.85 - 17.52 | [6] |

| Compound E | Phenyl | Benzyl | - | - | [7] |

| Compound F | 4-methylphenyl | Benzyl | - | - | [7] |

Experimental Protocols

General Synthesis of this compound

A mixture of the corresponding 1-aroyl-4-ethylthiosemicarbazide (10 mmol) in an aqueous solution of sodium hydroxide (8%, 50 mL) is refluxed for 4-6 hours. The reaction mixture is then cooled to room temperature and filtered. The filtrate is acidified to a pH of 5-6 with dilute hydrochloric acid. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the pure 4-ethyl-5-aryl-4H-1,2,4-triazole-3-thiol.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the synthesized compounds are determined using the broth microdilution method.[5]

-

Preparation of Inoculum: Bacterial strains are grown on Mueller-Hinton agar plates for 24 hours at 37°C. A few colonies are then transferred to sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to obtain a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Test Compounds: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in Mueller-Hinton broth in 96-well microtiter plates.

-

Incubation: The prepared bacterial inoculum is added to each well. The plates are incubated at 37°C for 24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC Determination: An aliquot from the wells showing no visible growth is subcultured onto fresh Mueller-Hinton agar plates and incubated for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Caption: Workflow for antimicrobial susceptibility testing.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets of many this compound analogs are yet to be fully elucidated, research on the broader class of 1,2,4-triazole-3-thiones points towards several potential mechanisms of action.

Antimicrobial Mechanism

For their antimicrobial effects, one of the proposed mechanisms involves the inhibition of metallo-β-lactamases (MBLs).[8] These enzymes are responsible for bacterial resistance to β-lactam antibiotics. The triazole-thione core is thought to interact with the zinc ions in the active site of these enzymes, thereby inhibiting their function and restoring the efficacy of β-lactam antibiotics.

Caption: Proposed mechanism of MBL inhibition by 1,2,4-triazole-3-thiol analogs.

Anticancer Mechanism

In the context of cancer, the p53 tumor suppressor pathway is a potential target. Some 1,2,4-triazole derivatives are predicted to interfere with the interaction between p53 and its negative regulator, MDM2.[6] By disrupting this interaction, these compounds could lead to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.

Caption: Postulated role of 1,2,4-triazole analogs in the p53 signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related analogs suggest that systematic modification of the N-4, C-5, and S-3 positions can lead to the discovery of compounds with potent and selective antimicrobial and anticancer activities.

Future research in this area should focus on:

-

Systematic SAR Studies: The synthesis and biological evaluation of a focused library of this compound analogs with diverse substitutions on the phenyl ring and at the exocyclic sulfur atom are needed to establish a clear and quantitative SAR.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization.

-

In Vivo Efficacy and Toxicity: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.

By leveraging the foundational knowledge outlined in this guide, researchers can effectively navigate the chemical space of this compound analogs and unlock their full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. The investigation of antimicrobial activity of some s-substituted bis-1,2,4-triazole-3-thiones [pharmacia.pensoft.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Computational and Docking Studies of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational and docking studies of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Due to the specificity of this molecule, this guide also draws upon established methodologies and data from closely related 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives to present a complete picture for research and development.

Introduction

The 1,2,4-triazole nucleus is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The subject of this guide, this compound, belongs to this versatile class of compounds. The presence of a thiol group at the C3 position, an ethyl group at the N4 position, and a phenyl group at the C5 position are key structural features that are believed to influence its biological activity.

Computational and molecular docking studies are instrumental in elucidating the potential therapeutic applications of such molecules. These in silico methods provide valuable insights into the binding affinities and interaction patterns of the compound with various biological targets, thereby guiding further drug design and development efforts.

Synthesis Pathway

The synthesis of this compound can be achieved through a well-established multi-step reaction sequence. The general approach involves the formation of a thiosemicarbazide intermediate, followed by its cyclization in an alkaline medium.

Experimental Protocol: Synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols

The following is a generalized protocol based on the synthesis of analogous compounds.[2][3]

Step 1: Synthesis of Benzohydrazide

-

In a round-bottom flask, dissolve benzoyl chloride in a suitable solvent (e.g., ethanol).

-

Slowly add hydrazine hydrate to the solution while stirring.

-

Reflux the mixture for a specified duration (typically 2-4 hours).

-

After cooling, the resulting precipitate of benzohydrazide is filtered, washed with cold water, and dried.

Step 2: Synthesis of 1-Benzoyl-4-ethyl-thiosemicarbazide

-

Dissolve the synthesized benzohydrazide in a suitable solvent (e.g., ethanol).

-

Add an equimolar amount of ethyl isothiocyanate to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Upon cooling, the thiosemicarbazide intermediate precipitates out, which is then filtered, washed, and dried.

Step 3: Synthesis of this compound

-

Dissolve the 1-benzoyl-4-ethyl-thiosemicarbazide intermediate in an aqueous solution of a base (e.g., 2N NaOH).[1]

-

Reflux the mixture for 3-5 hours.

-

Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to a pH of 3-4.[1]

-

The resulting precipitate of this compound is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.

Computational Studies

Computational studies, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are crucial for understanding the structural and electronic properties of this compound.

Density Functional Theory (DFT)

DFT calculations are employed to investigate the optimized molecular geometry, vibrational frequencies, and electronic properties of the title compound.[4] These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Typical DFT Protocol:

-

Structure Optimization: The initial structure of the molecule is drawn using a molecular editor and optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311G(d,p)).[5]

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

-

Electronic Properties: Key quantum chemical parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, energy gap, dipole moment, and molecular electrostatic potential (MEP) are calculated to predict the molecule's reactivity and interaction sites.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is invaluable for identifying potential drug targets and understanding the molecular basis of a compound's biological activity.

Molecular Docking Protocol

A typical molecular docking workflow involves the following steps:

-

Target Protein Preparation: The 3D structure of the target protein is obtained from a protein databank (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.

-

Ligand Preparation: The 3D structure of the ligand (this compound) is generated and energy-minimized using a suitable force field.

-

Docking Simulation: A docking software (e.g., AutoDock, Schrödinger) is used to predict the binding poses of the ligand within the active site of the protein. The software calculates a docking score or binding energy for each pose, which indicates the strength of the interaction.

-

Analysis of Results: The docking results are analyzed to identify the best binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]

- 4. Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one - Arabian Journal of Chemistry [arabjchem.org]

- 5. Bitlis Eren University Journal of Science and Technology » Submission » Synthesis and Theoretical Characterization of 4-(p-tollyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Using Experimental and Quantum Chemical Calculations. [dergipark.org.tr]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Introduction

4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole class. Derivatives of 1,2,4-triazole-3-thiol are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] This document provides a detailed protocol for the laboratory-scale synthesis of this compound. The synthetic strategy involves a two-step process: first, the formation of a thiosemicarbazide intermediate from benzohydrazide and ethyl isothiocyanate, followed by an alkali-mediated intramolecular cyclization to yield the desired triazole.[2]

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Supplier | Purity |

| Benzohydrazide | C₇H₈N₂O | 136.15 | 0.01 mol (1.36 g) | Sigma-Aldrich | ≥98% |

| Ethyl isothiocyanate | C₃H₅NS | 87.15 | 0.01 mol (0.87 g) | Sigma-Aldrich | ≥98% |

| Absolute Ethanol | C₂H₅OH | 46.07 | 50 mL | Fisher Scientific | ≥99.5% |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1N solution (50 mL) | Merck | ACS Reagent |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Concentrated | VWR | ACS Reagent |

| Distilled Water | H₂O | 18.02 | As needed | --- | --- |

| Round-bottom flask (100 mL) | --- | --- | 1 | --- | --- |

| Reflux condenser | --- | --- | 1 | --- | --- |

| Heating mantle | --- | --- | 1 | --- | --- |

| Magnetic stirrer and stir bar | --- | --- | 1 | --- | --- |

| Beakers and graduated cylinders | --- | --- | Various | --- | --- |

| Buchner funnel and filter paper | --- | --- | 1 | --- | --- |

| pH paper | --- | --- | 1 roll | --- | --- |

Step-by-Step Procedure

Step 1: Synthesis of 1-Benzoyl-4-ethyl-thiosemicarbazide

-

In a 100 mL round-bottom flask, dissolve 1.36 g (0.01 mol) of benzohydrazide in 50 mL of absolute ethanol. Heat the mixture gently with stirring until the solid is completely dissolved.

-

To this solution, add 0.87 g (0.01 mol) of ethyl isothiocyanate.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 5 hours with continuous stirring.

-

After the reflux period, allow the mixture to cool to room temperature. The intermediate product, 1-benzoyl-4-ethyl-thiosemicarbazide, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Buchner funnel, wash with a small amount of cold diethyl ether, and air dry.

Step 2: Synthesis of this compound

-

Transfer the dried 1-benzoyl-4-ethyl-thiosemicarbazide from Step 1 into a 100 mL round-bottom flask.

-

Add 50 mL of a 1N aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 5 hours with stirring. The solid will dissolve as the cyclization proceeds.

-

After refluxing, cool the reaction mixture to room temperature.

-

Carefully acidify the cooled solution to a pH of approximately 3 by adding concentrated hydrochloric acid dropwise with stirring.

-

A white precipitate of this compound will form.

-

Collect the solid product by vacuum filtration, wash it several times with cold distilled water to remove any inorganic impurities, and then dry it thoroughly.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[3] The purity and identity of the synthesized compound should be confirmed by analytical techniques such as:

-

Melting Point Determination: To check for purity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=N, C=S).

-

¹H NMR Spectroscopy: To confirm the proton environment in the molecular structure.

-

Mass Spectrometry: To determine the molecular weight of the compound.

Data Presentation

| Reactant | Molar Mass ( g/mol ) | Amount (moles) | Mass (g) | Volume (mL) |

| Benzohydrazide | 136.15 | 0.01 | 1.36 | --- |

| Ethyl isothiocyanate | 87.15 | 0.01 | 0.87 | ~0.87 |

| Sodium Hydroxide | 40.00 | 0.05 | 2.0 | 50 (1N solution) |

| Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) | |

| This compound | 2.05 | To be determined | To be calculated |

Mandatory Visualization

References

- 1. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | MDPI [mdpi.com]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol as a Potential Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anticancer properties. The derivative, 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol, belongs to a class of 4,5-disubstituted-1,2,4-triazole-3-thiols that have demonstrated significant potential as cytotoxic agents against various cancer cell lines. While direct experimental data for this specific compound is limited in publicly available literature, extensive research on structurally similar analogs provides a strong rationale for its investigation as a novel anticancer agent. These related compounds have been shown to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression.

Putative Mechanism of Action

Based on studies of analogous 1,2,4-triazole-3-thiol derivatives, the potential anticancer mechanisms of this compound may involve:

-

Induction of Apoptosis: Many 1,2,4-triazole derivatives have been shown to trigger programmed cell death in cancer cells. This is often mediated through the activation of intrinsic or extrinsic apoptotic pathways, which can be confirmed by assays such as Annexin V/PI staining and analysis of caspase activity.

-

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing arrest at the G1/S or G2/M phases. This prevents cancer cells from proliferating and can be analyzed using flow cytometry with propidium iodide staining.

-

Inhibition of Signaling Pathways: Structurally related compounds have been found to interact with and inhibit key signaling molecules crucial for cancer cell survival and proliferation. For instance, some 1,2,4-triazole derivatives have been investigated as inhibitors of the p53-MDM2 interaction or as dual inhibitors of EGFR/VEGFR-2 signaling pathways.[1][2] Further investigation through techniques like Western blotting is required to elucidate the specific pathways affected by this compound.

Data Presentation: In Vitro Anticancer Activity of Representative 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Derivatives

The following table summarizes the in vitro anticancer activity of structurally related 1,2,4-triazole-3-thiol derivatives against various human cancer cell lines. This data serves as a strong indicator of the potential of this compound as a subject for further anticancer research.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6h (a 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative) | A549 (Lung Carcinoma) | 3.854 | [3] |

| U87 (Glioblastoma) | 4.151 | [3] | |

| HL60 (Leukemia) | 17.522 | [3] | |

| Hydrazone derivative 14 (from a 4-phenyl-1,2,4-triazole-3-thiol core) | IGR39 (Melanoma) | ~2-17 | [4] |

| MDA-MB-231 (Breast Cancer) | ~2-17 | [4] | |

| Panc-1 (Pancreatic Cancer) | ~2-17 | [4] | |

| Thiazolo[3,2-b][3][5][6]-triazole 3b | (Mean of 60 cell lines) | 1.37 | [1] |

Mandatory Visualizations

Figure 1: Workflow for in vitro anticancer evaluation.

Figure 2: A representative intrinsic apoptosis pathway.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its IC50 value.

Materials:

-

This compound

-

Selected cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.

Materials:

-

Cancer cells treated with the compound at its IC50 concentration for 24-48 hours.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells from the culture plates. For adherent cells, use gentle trypsinization.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-